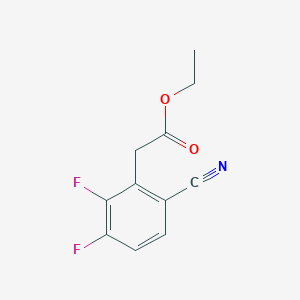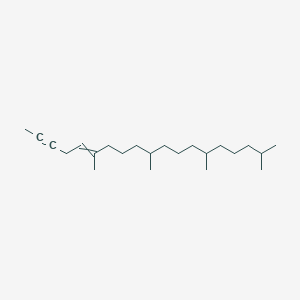
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
概述
描述
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the esterification of 2-methoxybenzoic acid to form Methyl 2-methoxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 1-Boc-4-piperidinol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected piperidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the Boc group.
Major Products
Oxidation: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the Boc-protected piperidine.
科学研究应用
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active piperidine derivative. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the piperidine and Boc groups, making it less versatile in certain applications.
Methyl 4-(1-Boc-4-piperidyloxy)benzoate: Similar structure but without the methoxy group, affecting its reactivity and interactions.
Methyl 2-methoxy-4-(4-piperidyloxy)benzoate: Lacks the Boc protection, which can influence its stability and reactivity.
Uniqueness
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industrial applications .
属性
分子式 |
C19H27NO6 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-methoxy-4-methoxycarbonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-18(22)20-10-8-13(9-11-20)25-14-6-7-15(17(21)24-5)16(12-14)23-4/h6-7,12-13H,8-11H2,1-5H3 |
InChI 键 |
QXORVKDVKWRXDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine](/img/structure/B8524794.png)


![2-{[5-(4-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8524809.png)
![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)


![5-[(4-Nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B8524838.png)

![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)

![1-[4,4-Bis(p-fluorophenyl)cyclohexyl]-4-piperidone](/img/structure/B8524885.png)


